Metabolic Stability: D- vs. L-Enantiomer
In comparative in vivo rat studies, the D-isomer of 3,5-diiodotyrosine was shown to be significantly more resistant to metabolic deiodination than the corresponding L-isomer. The L-iodotyrosines were almost completely dehalogenated, whereas their D-isomers were poorly deiodinated [1]. This differential stability is a key driver for selecting the D-enantiomer in applications requiring enhanced in vivo persistence.
| Evidence Dimension | Degree of in vivo deiodination in normal rats |
|---|---|
| Target Compound Data | Poorly deiodinated |
| Comparator Or Baseline | L-3,5-diiodotyrosine (almost completely dehalogenated) |
| Quantified Difference | Qualitatively significant; L-isomer is extensively metabolized, while D-isomer shows high resistance to deiodination |
| Conditions | In vivo study in normal rats |
Why This Matters
This established metabolic stability is crucial for developing long-lasting peptide-based therapeutics and imaging agents, ensuring the D-enantiomer is selected over the L-form for in vivo applications.
- [1] Dumas, P. et al. (1973). Deshalogenation de divers derives iodes phenoliques chez le rat normal et thyroidectomise. Biochimie, 55(8), 1599-1605. View Source
